![molecular formula C16H17N3O2 B374150 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline CAS No. 303771-63-3](/img/structure/B374150.png)

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

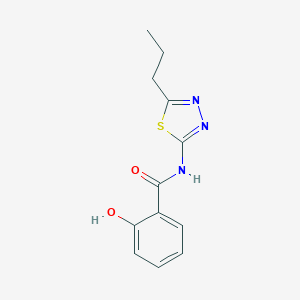

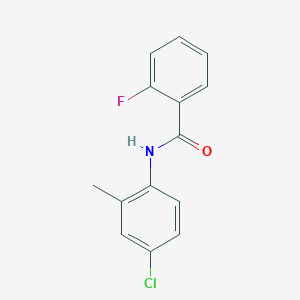

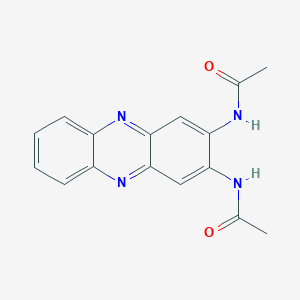

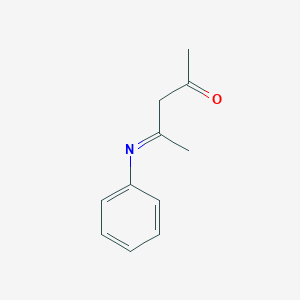

The synthesis of similar compounds has been reported in the literature. For instance, the introduction of dimethylanilinoethenyl moiety at position 3 of the quinoxaline system was achieved in good yields by fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°C in the presence of catalytic amounts of acetic anhydride and pyridine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structures of isomeric 6-bromo- and 7-bromo-3-methyl derivatives of quinoxalines were confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The introduction of dimethylanilinoethenyl moiety at positions 6 and 7 was achieved by Heck reaction of p-dimethylaminovinylbenzene with 6- or 7-bromoquinoxalines in the presence of palladium acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline” has a linear formula of C16H18N2O .Scientific Research Applications

Non-linear Optical Materials

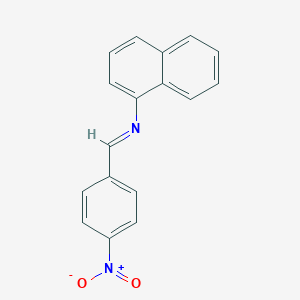

A combinatorial chemistry approach identified the compound as part of a chemical class with potential applications in non-linear optical materials. The study detailed the synthesis of an array of Schiff bases, including N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline, characterizing their structural properties and discussing their potential applications based on experimental and calculated molecular structures. This research underscores the importance of Schiff bases in the development of new materials for non-linear optics (Nesterov et al., 2000).

Spectral and Solvent Effects

The spectral properties of derivatives of 2-nitroaniline, including compounds with dimethylamino groups, were analyzed in various solvents. These studies provided insights into how solvents and substituents affect absorption spectra, potentially influencing the design and synthesis of compounds for specific optical applications (Yokoyama, 1976).

Molecular Complex Formation

Research on molecular complexes involving dimethylamino phenylimino derivatives revealed hydrogen bonding and π-π* interactions. Such findings are crucial for understanding the molecular interactions that could influence the physical properties of materials designed for electronic or photonic applications (Lewiński et al., 1993).

Hydrogen Bonding in Molecular Structures

The hydrogen bonding patterns in C-methylated nitroanilines were explored, providing a basis for understanding the structural aspects that may affect the electronic properties and stability of materials based on such compounds. This research contributes to the broader knowledge of how specific modifications in molecular structures can influence material properties (Cannon et al., 2001).

Future Directions

The future directions for the study of this compound could involve further investigation into its synthesis, properties, and potential applications. For instance, similar compounds have been used as precursors for new nonlinear optical chromophores, which find use in the design of devices for information storage and fast processing .

Mechanism of Action

Target of Action

Similar compounds have been used as precursors for nonlinear optical chromophores .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets, which results in changes at the molecular level. The compound has a strong electron-donating N(CH3)2 group and a strong electron-accepting NO2 group . This structure suggests that it may interact with its targets through electron transfer processes .

Biochemical Pathways

The compound’s structure suggests that it may be involved in electron transfer processes, which are fundamental to many biochemical pathways .

Result of Action

Given its structure and potential role as a precursor for nonlinear optical chromophores, it may have effects on light absorption and emission properties in the cells it interacts with .

properties

IUPAC Name |

N,N-dimethyl-4-[(2-methyl-3-nitrophenyl)iminomethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-12-15(5-4-6-16(12)19(20)21)17-11-13-7-9-14(10-8-13)18(2)3/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOFTJBRNQDBLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,10-Dichloro-8-methoxy-10,11-dihydrodibenzo[b,f]thiepine](/img/structure/B374068.png)

![Methyl 4-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinyl)diazenyl]benzoate](/img/structure/B374074.png)

![5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione](/img/structure/B374078.png)

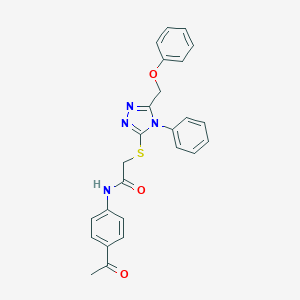

![N-(4-chlorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B374089.png)